Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate
Description
This compound is a heterocyclic derivative featuring a fused triazoloquinoline core linked to a thiophene-3-carboxylate scaffold via a thioacetamido bridge. The structure integrates a methoxy group at position 8 and a methyl group at position 5 of the triazoloquinoline ring, which are critical for modulating electronic and steric properties. The ethyl ester at the thiophene-3-carboxylate moiety enhances solubility and bioavailability. Its synthesis likely involves multi-step reactions, including condensation of hydrazine derivatives with thioacetamido intermediates, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
ethyl 2-[[2-[(8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S2/c1-4-35-26(33)24-20(17-8-6-5-7-9-17)14-36-25(24)28-23(32)15-37-27-30-29-22-12-16(2)19-11-10-18(34-3)13-21(19)31(22)27/h5-14H,4,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEJQMQPTXIMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=C(C=CC(=C5)OC)C(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound incorporates a thiophene ring, a quinoline derivative, and a triazole moiety, which are known for their diverse pharmacological properties.
Structural Overview
The structural formula of the compound can be represented as follows:
This structure includes:
- Thiophene ring : Contributes to anticancer properties.
- Quinoline derivative : Associated with antimalarial activities.
- Triazole moiety : Known for antimicrobial effects.
Anticancer Activity
The compound has shown promising results in various studies targeting cancer cell lines. Notably, its structural components suggest potential mechanisms of action that could inhibit cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Inhibition of cell growth |
| NCI-H460 | 42.30 | Induction of apoptosis |
| Hep-2 | 3.25 | Cytotoxicity |
The anticancer activity has been attributed to the inhibition of key metabolic pathways and the induction of apoptosis in cancer cells. This is particularly relevant in the context of compounds featuring thiophene and triazole structures, which are known for their anticancer properties .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. The triazole component is particularly effective against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 20 µg/mL |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Interaction with DNA : Potential intercalation or binding to DNA, disrupting replication processes.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
-
Study on MCF7 Cells : The compound was tested for its cytotoxic effects on MCF7 breast cancer cells, showing significant growth inhibition at low concentrations.
- Findings : The study reported an IC50 value of 12.50 µM, indicating strong potential as an anticancer agent.
-
Antimicrobial Efficacy Against Pathogens : A study evaluated the antimicrobial activity against common pathogens such as E. coli and S. aureus.
- Findings : The compound demonstrated MIC values lower than those of standard antibiotics, suggesting it could be a viable alternative in treating infections caused by resistant strains.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of triazoloquinoline-thiophene hybrids. Key structural analogues include:
Substituent Impact :
- Methyl vs. Phenyl substituents : Methyl groups (as in the target compound) reduce steric bulk compared to phenyl groups (e.g., in compound 9b from ), improving solubility but possibly reducing hydrophobic interactions in biological systems .
Mechanistic Insights :
- Thiophene-3-carboxylate derivatives with electron-withdrawing groups (e.g., cyanoacrylamido) exhibit stronger antioxidant activity via radical stabilization .
- Triazoloquinoline-thiophene hybrids show dual functionality: the triazoloquinoline core intercalates with DNA, while the thiophene moiety disrupts enzyme activity (e.g., topoisomerases) .
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structure and purity?
The compound is synthesized via multi-step reactions involving thioacetamide linkages and heterocyclic condensation. Key steps include:
- Biginelli-like reactions for thiophene core formation (e.g., condensation of aldehydes, thioureas, and ethyl acetoacetate derivatives) .
- Thiol-alkylation to introduce the triazoloquinoline moiety, often under reflux in ethanol with glacial acetic acid as a catalyst . Critical analytical methods:
- NMR and IR spectroscopy to confirm functional groups (e.g., thioether, carboxamide) .
- HPLC (≥95% purity threshold) to assess purity, especially for intermediates prone to oxidation .
- X-ray crystallography to resolve structural ambiguities, as demonstrated for analogous thiazole derivatives .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Essential for verifying the thiophene backbone (e.g., δ 6.8–7.5 ppm for aromatic protons) and ester groups (δ 4.2–4.4 ppm for ethyl CH₂) .
- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound when dealing with competing side reactions during synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, ethanol/dioxane mixtures improve crystallization efficiency .
- Intermediate purification : Use column chromatography to isolate unstable intermediates (e.g., thiolated quinoline precursors) before coupling .
- Kinetic control : Lower reaction temperatures (0–5°C) minimize thioether oxidation to sulfones during alkylation steps .
Q. What strategies are recommended for elucidating the mechanism of action in biological systems, particularly when initial assays show contradictory results?
- Orthogonal assays : Combine in vitro antioxidant (DPPH/ABTS radical scavenging) and anti-inflammatory (COX-2 inhibition) tests to cross-validate activity .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the methoxy group with halogens) to identify critical pharmacophores .
- Molecular docking : Model interactions with target proteins (e.g., COX-2 or kinases) to rationalize discrepancies between biochemical and cellular data .
Q. How can researchers address solubility challenges during in vivo testing of this compound?
- Prodrug design : Convert the ethyl ester to a water-soluble carboxylate salt .
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies between theoretical and experimental melting points?
- Recrystallization : Test solvents with varying polarities (e.g., ethanol vs. acetone) to obtain pure polymorphs .
- DSC/TGA : Differentiate between polymorphic forms or hydrate/solvate formation .
Key Physical-Chemical Properties (Representative Data)
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
